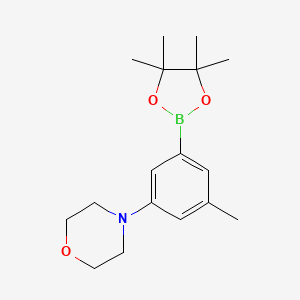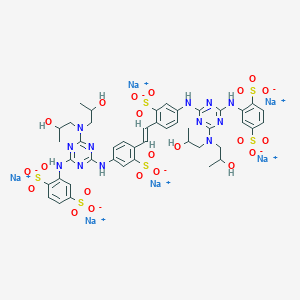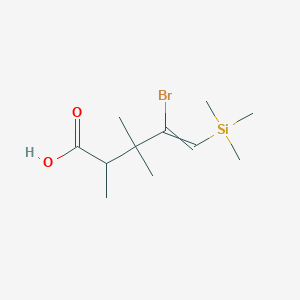
4-(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)morpholine: is an organic compound that features a morpholine ring attached to a phenyl group, which is further substituted with a methyl group and a dioxaborolane moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)morpholine typically involves the following steps:
Borylation Reaction: The introduction of the dioxaborolane group can be achieved through a borylation reaction. This involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst.
Coupling Reaction: The phenyl group can be coupled with the morpholine ring using a Suzuki-Miyaura coupling reaction. This reaction typically requires a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the phenyl ring or the morpholine ring, depending on the reagents used.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: N-oxides of the morpholine ring.
Reduction: Reduced forms of the phenyl or morpholine rings.
Substitution: Halogenated derivatives of the phenyl ring.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology and Medicine:
Drug Development: The compound’s structural features make it a candidate for the development of pharmaceuticals, particularly those targeting neurological disorders due to the presence of the morpholine ring.
Biological Probes: It can be used as a probe in biological studies to investigate enzyme activities and receptor-ligand interactions.
Industry:
Material Science: The compound can be incorporated into polymers and materials to enhance their properties, such as thermal stability and mechanical strength.
Agriculture: It may be used in the development of agrochemicals, including pesticides and herbicides.
作用机制
The mechanism by which 4-(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)morpholine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The morpholine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The dioxaborolane moiety can participate in reversible covalent bonding with nucleophilic sites in proteins, affecting their function.
相似化合物的比较
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Uniqueness:
- Structural Features: The presence of both a morpholine ring and a dioxaborolane moiety in 4-(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)morpholine makes it unique compared to other similar compounds.
- Reactivity: The combination of these functional groups provides a unique reactivity profile, allowing for diverse chemical transformations and applications.
属性
CAS 编号 |
651014-89-0 |
|---|---|
分子式 |
C17H26BNO3 |
分子量 |
303.2 g/mol |
IUPAC 名称 |
4-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine |
InChI |
InChI=1S/C17H26BNO3/c1-13-10-14(18-21-16(2,3)17(4,5)22-18)12-15(11-13)19-6-8-20-9-7-19/h10-12H,6-9H2,1-5H3 |
InChI 键 |
CKDBMOOSMGGNAX-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)N3CCOCC3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-(4-Hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]anthracene-9,10-dione](/img/structure/B12588557.png)




![2-[4-(Heptadecafluorooctyl)phenoxy]ethyl prop-2-enoate](/img/structure/B12588582.png)
![2-(2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethoxy)ethane-1-thiol](/img/structure/B12588590.png)


![4-[(E)-Phenyldiazenyl]phenyl 4-iodobenzoate](/img/structure/B12588608.png)
![2,2'-(But-2-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]](/img/structure/B12588613.png)
![Benzamide, 2-chloro-N-[4-[(5-cyano-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B12588621.png)
![1-[(1R)-1-Methoxyethyl]-4-(trifluoromethyl)benzene](/img/structure/B12588625.png)

